

Spectroscopic and Biological Insights into 3-(3-nitrophenyl)-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-(3-nitrophenyl)-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(3-nitrophenyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. This document details the available spectroscopic data, provides experimental protocols for its synthesis and characterization, and explores its potential biological relevance through an illustrative signaling pathway.

Spectroscopic Data

The structural elucidation of **3-(3-nitrophenyl)-1H-pyrazole** is supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ^1H NMR Spectroscopic Data for 3-(3-nitrophenyl)-1H-pyrazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
13.2	br s	-	NH (pyrazole)
8.6	t	2.0	H-2' (nitrophenyl)
8.2	ddd	8.2, 2.3, 1.0	H-6' (nitrophenyl)
8.1	dt	7.8, 1.3	H-4' (nitrophenyl)
7.8	d	2.8	H-5 (pyrazole)
7.7	t	8.0	H-5' (nitrophenyl)
6.9	d	2.8	H-4 (pyrazole)

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data for 3-(3-nitrophenyl)-1H-pyrazole

Chemical Shift (δ) ppm	Assignment
148.5	C-3' (nitrophenyl)
147.0 (est.)	C-3 (pyrazole)
134.4	C-1' (nitrophenyl)
132.0 (est.)	C-5 (pyrazole)
130.4	C-5' (nitrophenyl)
124.3	C-6' (nitrophenyl)
121.7	C-2' (nitrophenyl)
119.5	C-4' (nitrophenyl)
104.0 (est.)	C-4 (pyrazole)

Solvent: DMSO-d₆ (estimations based on spectral data)

Table 3: Mass Spectrometry Data for 3-(3-nitrophenyl)-1H-pyrazole[1]

m/z	Relative Intensity (%)	Assignment
189	100	[M] ⁺
143	45	[M - NO ₂] ⁺
116	35	[C ₇ H ₆ N ₂] ⁺
89	20	[C ₇ H ₅] ⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data for 3-(3-nitrophenyl)-1H-pyrazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150-3000	Broad	N-H stretching
1610	Strong	C=N stretching (pyrazole ring)
1525	Strong	Asymmetric NO ₂ stretching
1350	Strong	Symmetric NO ₂ stretching
850-750	Strong	C-H out-of-plane bending (aromatic)

Sample Preparation: KBr Pellet

Experimental Protocols

Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the cyclocondensation of a chalcone with hydrazine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Step 1: Synthesis of 1-(3-nitrophenyl)ethanone (3-nitroacetophenone) This starting material is commercially available.

Step 2: Claisen-Schmidt Condensation to form 1,3-bis(3-nitrophenyl)prop-2-en-1-one (a chalcone)

- Dissolve 3-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.
- Cool the mixture in an ice bath and add a solution of sodium hydroxide in ethanol dropwise with stirring.
- Allow the reaction to stir at room temperature for several hours until a precipitate forms.
- Filter the solid product, wash with cold ethanol and water, and dry under vacuum.

Step 3: Cyclization to form **3-(3-nitrophenyl)-1H-pyrazole**

- Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol or acetic acid for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture and pour it into ice-cold water.
- Collect the precipitated solid by filtration.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure **3-(3-nitrophenyl)-1H-pyrazole**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

- Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak) and coupling constants.

Mass Spectrometry (MS)

- Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
- Acquire the mass spectrum using electron ionization (EI) at 70 eV.
- Analyze the resulting fragmentation pattern to determine the molecular weight and identify characteristic fragments.[\[6\]](#)

Infrared (IR) Spectroscopy

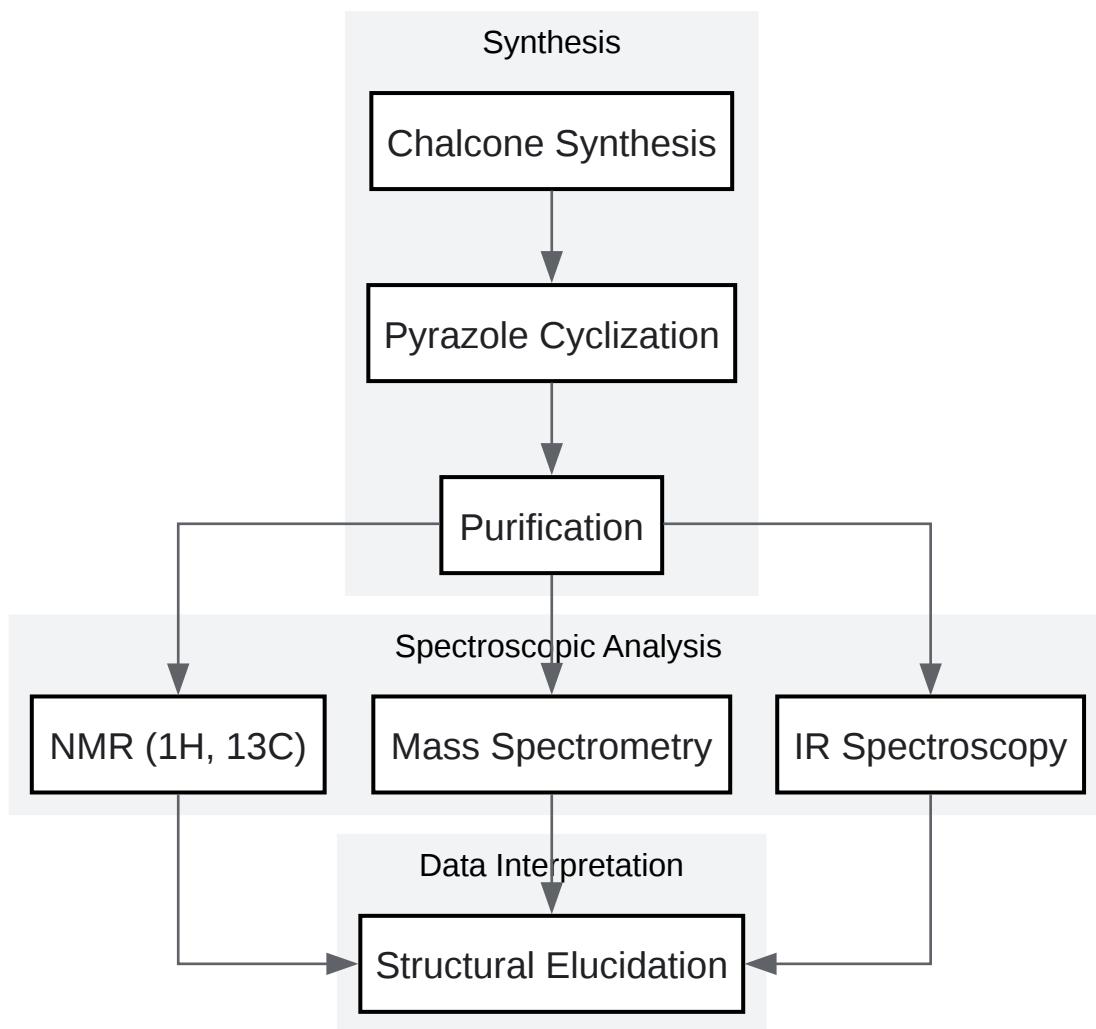
- Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[\[7\]](#) These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses. A plausible mechanism of action for nitrophenyl-pyrazole derivatives involves the inhibition of the NF- κ B and COX-2 signaling pathways.

Workflow for Spectroscopic Analysis

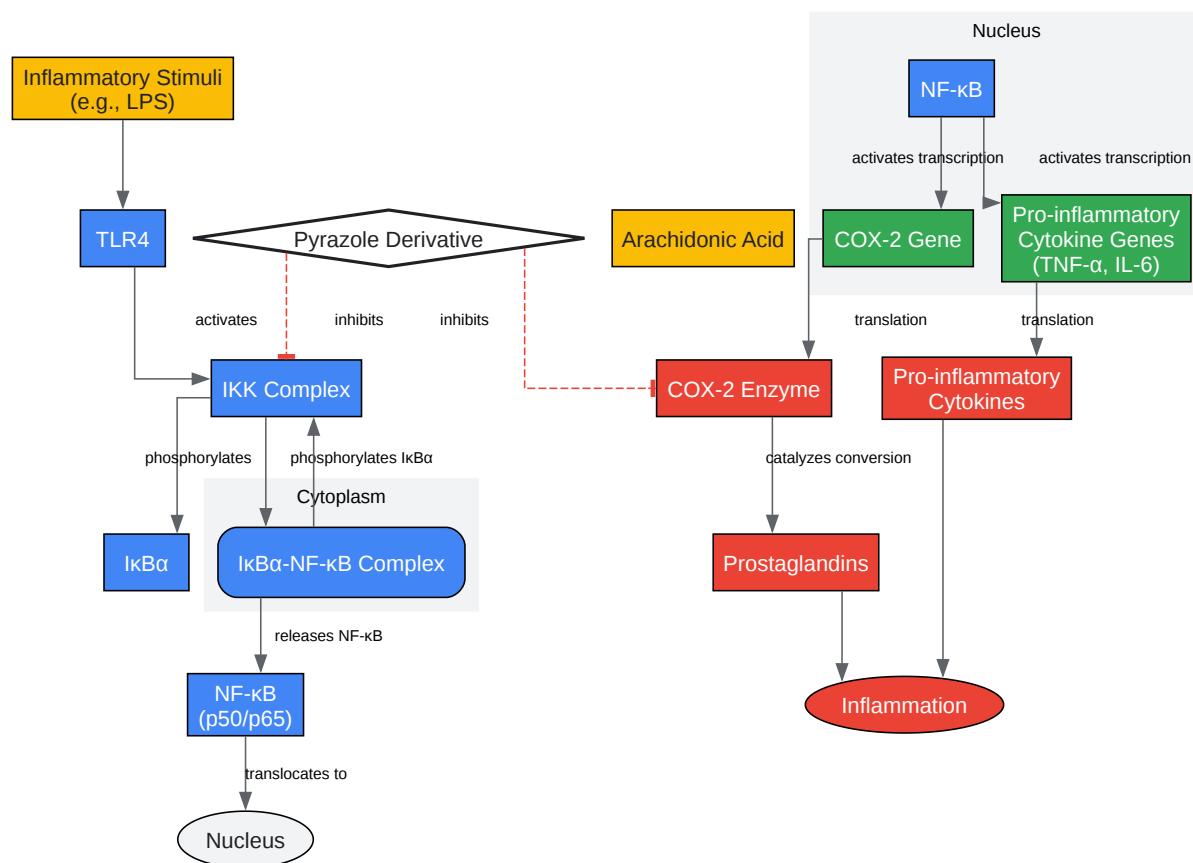
Experimental Workflow for Characterization

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Inhibition of Pro-inflammatory Signaling Pathways

The diagram below illustrates the potential inhibitory effect of a pyrazole derivative on the NF- κ B and COX-2 signaling pathways, which are central to the inflammatory response.

Potential Anti-inflammatory Mechanism of Pyrazole Derivatives

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